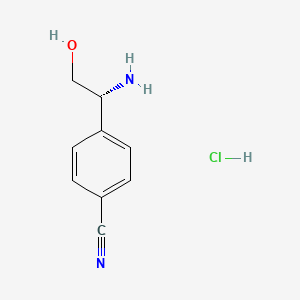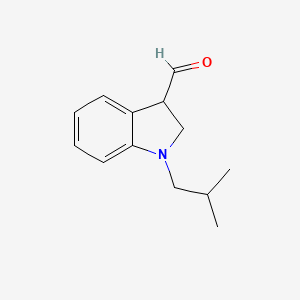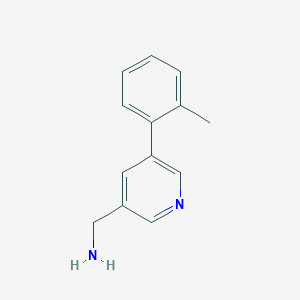
7-(2-Aminoethyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Aminoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA This compound features an aminoethyl group attached to the seventh position of the guanine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)guanine typically involves the reaction of guanine with ethylenediamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and stepwise synthesis can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-(2-Aminoethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-(2-Aminoethyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a molecular probe.
Medicine: Investigated for its potential therapeutic effects, including its role in anticancer and antiviral research.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 7-(2-Aminoethyl)guanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with DNA and RNA, affecting their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular signaling.
類似化合物との比較
Similar Compounds
2-Aminoethylguanine: Similar structure but with the aminoethyl group attached to a different position.
7-Methylguanine: Features a methyl group instead of an aminoethyl group.
Guanine: The parent compound without any additional functional groups.
Uniqueness
7-(2-Aminoethyl)guanine is unique due to the presence of the aminoethyl group at the seventh position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to nucleic acids and proteins, making it a valuable tool in various research applications.
特性
CAS番号 |
76495-81-3 |
|---|---|
分子式 |
C7H10N6O |
分子量 |
194.19 g/mol |
IUPAC名 |
2-amino-7-(2-aminoethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14) |
InChIキー |
HFJYUQHXKXFQPI-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCN)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)




![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)
